N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyrazine ring, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Formation of the Pyrazine Ring: The pyrazine ring is formed through the condensation of 1,3-diketones with hydrazine.
Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are coupled using appropriate reagents and conditions to form the desired intermediate.
Introduction of the Phenylbutanamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of pyrazole, pyrazine, and phenylbutanamide moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H17N5 with a molecular weight of approximately 281.33 g/mol. The structure features a pyrazole moiety, which is known for various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C15H17N5 |
Molecular Weight | 281.33 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit potent anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.
In one study, derivatives showed IC50 values in the micromolar range against liver (HepG2) and lung (A549) carcinoma cell lines, indicating their potential as effective anticancer agents . The mechanisms of action often include apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- AMPK Activation : Some pyrazole derivatives are known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and can inhibit cancer cell proliferation .
- Inhibition of Tumor Growth : By modulating pathways related to cell survival and apoptosis, these compounds can effectively reduce tumor growth rates.
Study on Antitumor Activity
A recent investigation focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The study reported promising results, with several compounds demonstrating significant cytotoxic effects against HepG2 and A549 cells. The most active derivative exhibited an IC50 value of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells .
Toxicity Assessment
The safety profile was assessed using normal human lung fibroblast (MRC-5) cells, where the tested compounds showed minimal toxicity, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-17-18(21-10-9-20-17)15-11-23-24(2)13-15/h4-11,13,16H,3,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKRBXUZIORAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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